Superior Balanced Potency: AChE/GSK-3|A-IN-1 vs. Tacrine-Pyrimidone Hybrid (Compound 27g)
AChE/GSK-3|A-IN-1 (GT15) demonstrates a markedly more balanced dual inhibition profile compared to the tacrine-pyrimidone hybrid 27g. While 27g inhibits hAChE with an IC50 of 51.1 nM and hGSK-3β with an IC50 of 89.3 nM [1], AChE/GSK-3|A-IN-1 exhibits a nearly two-orders-of-magnitude greater potency on hAChE (IC50 = 1.2 ± 0.1 nM) and a four-fold greater potency on hGSK-3β (IC50 = 22.2 ± 1.4 nM) [2].
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | hAChE: 1.2 ± 0.1 nM; hGSK-3β: 22.2 ± 1.4 nM |
| Comparator Or Baseline | Compound 27g: hAChE IC50 = 51.1 nM; GSK-3β IC50 = 89.3 nM |
| Quantified Difference | AChE/GSK-3|A-IN-1 is ~43-fold more potent on AChE and ~4-fold more potent on GSK-3β. |
| Conditions | Recombinant human enzymes; standard in vitro kinase and cholinesterase assays. |
Why This Matters
Higher potency translates to lower effective doses in vitro and in vivo, reducing the risk of off-target effects and compound precipitation in assays.
- [1] Yao H, Uras G, Zhang P, Xu S, Yin Y, Liu J, Qin S, Li X, Allen S, Bai R, Gong Q, Zhang H, Zhu Z, Xu J. Discovery of Novel Tacrine-Pyrimidone Hybrids as Potent Dual AChE/GSK-3 Inhibitors for the Treatment of Alzheimer's Disease. J Med Chem. 2021 Jun 10;64(11):7483-7506. View Source
- [2] Jiang X, Zhou J, Wang Y, Chen L, Duan Y, Huang J, Liu C, Chen Y, Liu W, Sun H, Feng F, Qu W. Rational design and biological evaluation of a new class of thiazolopyridyl tetrahydroacridines as cholinesterase and GSK-3 dual inhibitors for Alzheimer's disease. Eur J Med Chem. 2020 Dec 1;207:112751. View Source
